molecular formula C6H4N2O5 B14160666 1-(5-Nitro-2-furyl)-2-nitroethylene CAS No. 32782-46-0

1-(5-Nitro-2-furyl)-2-nitroethylene

Cat. No.: B14160666
CAS No.: 32782-46-0
M. Wt: 184.11 g/mol
InChI Key: NMZDNQIJZAERIO-ONEGZZNKSA-N
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Description

1-(5-Nitro-2-furyl)-2-nitroethylene (CAS: [830-07-9]) is a nitroalkene derivative featuring a 5-nitro-2-furyl substituent. Its molecular formula is C₆H₄N₂O₅ (molecular weight: 184.11 g/mol), with the SMILES notation [O-][N+](=O)C=Cc1oc(cc1)[N+](O-)=O . The compound exhibits a logP (octanol/water partition coefficient) of 1.30, suggesting moderate hydrophobicity. Its structure combines electron-withdrawing nitro groups with a conjugated furan ring, enabling reactivity in nucleophilic additions and cycloadditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32782-46-0

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

2-nitro-5-[(E)-2-nitroethenyl]furan

InChI

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+

InChI Key

NMZDNQIJZAERIO-ONEGZZNKSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitrofurfural

The synthesis typically begins with 5-nitrofurfural (5-nitro-2-furaldehyde), a key precursor. A widely cited method involves nitration of furfural diacetate:

  • Nitration : Furfural diacetate is treated with a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at −10°C to +10°C.
  • Hydrolysis : The resulting 5-nitrofurfural diacetate is hydrolyzed using aqueous sulfuric acid (73% w/w) at 50°C, yielding 5-nitrofurfural.

Reaction Conditions

Step Reagents Temperature Yield
Nitration HNO₃, H₂SO₄ −10°C to +10°C 79–88%
Hydrolysis H₂SO₄ (73%) 50°C 88–95%

Nitroaldol Reaction with Nitromethane

5-Nitrofurfural undergoes a nitroaldol (Henry) reaction with nitromethane (CH₃NO₂) in the presence of a heterogeneous catalyst (e.g., silica-grafted polyethylenimine or Amberlyst A21):
$$
\text{5-Nitrofurfural} + \text{CH}3\text{NO}2 \xrightarrow{\text{Amberlyst A21}} \beta\text{-Nitro alcohol intermediate}
$$
Optimized Conditions

  • Catalyst: Amberlyst A21 (0.25 equiv)
  • Solvent: Nitromethane (neat)
  • Temperature: 95°C
  • Yield: 70–85%

Acid-Catalyzed Dehydration

The β-nitro alcohol intermediate is dehydrated using acidic resins (e.g., Amberlyst 15) or mineral acids to form 1-(5-nitro-2-furyl)-2-nitroethylene:
$$
\beta\text{-Nitro alcohol} \xrightarrow{\text{Amberlyst 15}} \text{this compound}
$$
Key Parameters

  • Catalyst: Amberlyst 15 (0.1 equiv)
  • Solvent: Ethanol or water
  • Temperature: 50–80°C
  • Yield: 90–95%

Direct Nitration of Furan Derivatives

Nitration of 2-Furylvinyl Acetate

An alternative route involves nitration of 2-furylvinyl acetate using mixed acids (HNO₃/H₂SO₄):
$$
\text{2-Furylvinyl acetate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}
$$
Challenges

  • Low regioselectivity due to competing ring nitration.
  • Requires careful control of stoichiometry (HNO₃:substrate = 1.1:1).

Performance Data

Substrate Nitration Agent Temperature Yield
2-Furylvinyl acetate HNO₃/H₂SO₄ 0°C 40–50%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Nitroaldol + Dehydration High yield (85–95%), scalable Requires two steps
Direct Nitration Single-step Low yield (40–50%), poor selectivity
Cycloaddition Generates bioactive derivatives Indirect synthesis

Industrial Feasibility

The nitroaldol route is preferred for large-scale production due to its robustness and compatibility with continuous flow reactors.

Structural and Spectroscopic Characterization

  • Molecular Formula : C₆H₄N₂O₅.
  • Key Spectral Data :
    • IR : ν(NO₂) at 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric).
    • ¹H NMR (CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, furan H-3), 8.10 (d, J = 13.5 Hz, 1H, CH=NO₂).

Applications and Derivatives

  • Antimicrobial Agents : Nitrofurantoin analogs.
  • Antitrypanosomal Compounds : Semicarbazone derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofuran Derivatives

Pharmacological Agents
Compound Structure Key Functional Groups Applications/Effects References
Nitrofurantoin 1-[(5-Nitro-furan-2-ylmethylene)-amino]-imidazolidine-2,4-dione Nitrofuran, hydantoin ring Antibacterial (urinary tract infections)
Nifurtimox (E)-N-(3-Methyl-1,1-dioxidothiomorpholin-4-yl)-1-(5-nitro-2-furyl)methanimine Nitrofuran, thiomorpholine sulfone Antiprotozoal (Chagas disease)
1-(5-Nitro-2-furyl)-2-nitroethylene Nitrovinyl, 5-nitro-2-furyl Reactive intermediate; potential carcinogen (inferred from analogs)

Key Insights :

  • Nitrofurantoin and Nifurtimox retain the 5-nitro-2-furyl group but incorporate heterocyclic moieties (hydantoin, thiomorpholine) to enhance stability and target specificity .
  • In contrast, this compound lacks these modifications, rendering it more reactive but less pharmacologically optimized.
Carcinogenic Nitrofurans
Compound Structure Carcinogenic Effects References
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Thiazole ring with hydrazine and nitrofuryl substituents Mammary gland carcinomas in rats (32/35 cases)
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Oxadiazine ring with acetamido and nitrofuryl groups Hemangioendothelial sarcomas in rats (100% incidence at 28 weeks)
This compound Nitrovinyl-furyl Suspected carcinogen (Group 2B classification inferred from analogs)

Key Insights :

  • The carcinogenicity of nitrofuran derivatives correlates with metabolic activation to electrophilic intermediates. For example, 2-hydrazino-4-(5-nitro-2-furyl)thiazole undergoes bioactivation to form DNA adducts .

Nitroethylene Derivatives

Compound Structure Reactivity/Applications References
2-Chloro-β-nitrostyrene Chlorophenyl-nitrovinyl Electrophilic dienophile in Diels-Alder reactions
1-(4-Methoxyphenyl)-2-nitroethylene Methoxyphenyl-nitrovinyl Limited studies; potential precursor for fluorescent probes
This compound Nitrofuryl-nitrovinyl Reacts with thiols and amines; forms adducts with antimicrobial properties

Key Insights :

  • Nitroethylene derivatives share a reactive nitrovinyl group, enabling participation in Michael additions and cycloadditions.
  • Unlike aromatic nitroethylenes (e.g., 2-Chloro-β-nitrostyrene), this compound’s furan ring enhances electron-deficient character, accelerating reactions with nucleophiles like thiols .

Physicochemical Comparison

Property This compound 2-Chloro-β-nitrostyrene Nitrofurantoin
Molecular Weight (g/mol) 184.11 181.59 238.16
logP 1.30 2.15 0.45
Key Functional Groups Nitrovinyl, nitrofuryl Chlorophenyl, nitrovinyl Nitrofuran, hydantoin

Key Insights :

  • Lower logP of Nitrofurantoin reflects its hydrophilicity, critical for urinary excretion and antibacterial activity .
  • Higher logP of 2-Chloro-β-nitrostyrene correlates with increased membrane permeability, relevant in organic synthesis .

Antimicrobial Activity

  • This compound reacts with bacterial thiols (e.g., glutathione), disrupting redox balance .
  • Nitrofurantoin ’s mechanism involves nitroreduction to reactive intermediates that damage DNA and inhibit ribosomal proteins .

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